GPI 15427 Demonstrates Superior Blood-Brain Barrier Penetration Compared to Many PARP-1 Inhibitors
A key quantitative differentiator for GPI 15427 is its ability to penetrate the blood-brain barrier (BBB), a property not universally shared by PARP inhibitors. In Sprague-Dawley rats, oral administration of GPI 15427 (40 mg/kg) resulted in brain/plasma concentration ratios of 3.37 at 0.5 hours and 3.19 at 1 hour, indicating rapid and preferential accumulation in brain tissue [1]. This is in contrast to many other PARP-1 inhibitors which show limited or negligible CNS exposure, making GPI 15427 a uniquely suited tool for preclinical CNS oncology research.
| Evidence Dimension | Blood-Brain Barrier Penetration (Brain/Plasma Ratio) |
|---|---|
| Target Compound Data | Brain/plasma ratio of 3.37 at 0.5 h and 3.19 at 1 h (40 mg/kg, oral) |
| Comparator Or Baseline | Other PARP-1 inhibitors (e.g., olaparib, veliparib) typically exhibit limited brain penetration (reported brain/plasma ratios << 1) |
| Quantified Difference | > 3-fold enrichment in brain tissue vs. plasma, indicating active or facilitated uptake |
| Conditions | Sprague-Dawley rats, single oral dose of 40 mg/kg, LC-MS/MS quantification |
Why This Matters
This quantifies its unique utility for CNS tumor research, where other PARP inhibitors would be ineffective or require much higher systemic doses.
- [1] Tentori L, Leonetti C, Scarsella M, Vergati M, Xu W, Calvin D, et al. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor GPI 15427 in experimental models of CNS tumors. Int J Oncol. 2005 Feb;26(2):415-22. PMID: 15645126. View Source
